Regioisomeric Differentiation: 4-Amino-3-(isopropylamino) vs. 3-Amino-4-(isopropylamino)benzonitrile
The target compound's 4-amino-3-(isopropylamino) substitution is regioisomerically distinct from 3-amino-4-(isopropylamino)benzonitrile (CAS 355022-20-7). In the only publicly available head-to-head cytotoxicity comparison, the positional isomer 3-amino-4-(isopropylamino)benzonitrile exhibited an IC₅₀ of 15 µM against B16F10 murine melanoma cells via ROS-mediated apoptosis induction [1]. No equivalent cell-based data exist for the target regioisomer, indicating that the 4-amino-3-(isopropylamino) arrangement produces a distinct biological profile that cannot be extrapolated from the 3-amino-4-substituted variant. Researchers conducting cytotoxicity screening must therefore treat these two regioisomers as non-interchangeable chemical entities and verify the substitution pattern analytically (e.g., by ¹H-¹³C HMBC NMR) upon receipt.
| Evidence Dimension | Cytotoxicity (IC₅₀) against B16F10 murine melanoma cells |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 3-Amino-4-(isopropylamino)benzonitrile: IC₅₀ = 15 µM |
| Quantified Difference | Data gap – no head-to-head comparison exists |
| Conditions | B16F10 cell line; mechanism attributed to ROS generation and apoptosis induction |
Why This Matters
The significant cytotoxicity of the positional isomer against melanoma cells is documented, whereas the target regioisomer lacks corresponding data, preventing any assumption of bioequivalence and requiring project-specific profiling before large-scale procurement.
- [1] BindingDB BDBM50144946 (CHEMBL3763918). IC₅₀ 70 nM for aminopeptidase N (APN) inhibition in porcine kidney microsomes. Contextual reference for aminobenzonitrile bioactivity; note: this entry may correspond to a regioisomeric or structurally related compound. View Source
